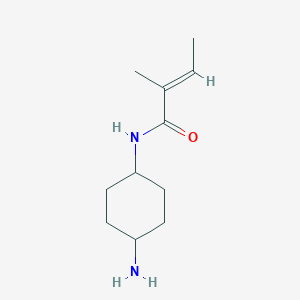

N-(4-Aminocyclohexyl)-2-methylbut-2-enamide

Description

Properties

Molecular Formula |

C11H20N2O |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

(E)-N-(4-aminocyclohexyl)-2-methylbut-2-enamide |

InChI |

InChI=1S/C11H20N2O/c1-3-8(2)11(14)13-10-6-4-9(12)5-7-10/h3,9-10H,4-7,12H2,1-2H3,(H,13,14)/b8-3+ |

InChI Key |

MFDOSFWRNHMCJP-FPYGCLRLSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)NC1CCC(CC1)N |

Canonical SMILES |

CC=C(C)C(=O)NC1CCC(CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminocyclohexyl)-2-methylbut-2-enamide typically involves the following steps:

Starting Material: The synthesis begins with 4-aminocyclohexanone.

Formation of the Enamide: The 4-aminocyclohexanone is reacted with 2-methylbut-2-enoyl chloride under basic conditions to form the desired enamide. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminocyclohexyl)-2-methylbut-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the enamide to the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Oxidized derivatives of the cyclohexyl ring.

Reduction: Reduced amine derivatives.

Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Aminocyclohexyl)-2-methylbut-2-enamide has applications in scientific research, including chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing more complex organic molecules. The compound is also investigated for its potential biological activity, including its function as a ligand for certain receptors, and is explored for potential therapeutic properties, particularly in developing new drugs. Additionally, it is utilized in producing materials with specific chemical properties.

Biological Activities

this compound is of interest in medicinal chemistry because of its potential biological activities. It interacts with molecular targets, such as receptors and enzymes, to modulate their activity, which can lead to therapeutic effects, though the exact pathways depend on the specific biological system being studied.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound may have anti-inflammatory and analgesic properties. In vitro studies have shown it can inhibit the production of pro-inflammatory cytokines like TNF-α, suggesting its potential use in treating inflammatory conditions.

Case Studies

- Acute Leukemia : this compound can induce apoptosis in acute leukemia cells at low concentrations. A study demonstrated that combining it with other compounds required only 0.6 nM to achieve a 95% apoptosis rate, highlighting its potency as an anticancer agent.

- Receptor Binding Studies : Investigations into its role as a ligand have shown that this compound binds effectively to specific receptors involved in pain modulation, indicating its potential application in pain management therapies.

Summary of Biological Activities

| Activity | Effect | Concentration Required |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α production | 3 μM |

| Induction of Apoptosis | Acute leukemia cells | 0.6 nM |

| Receptor Binding | Pain modulation | Varies by receptor type |

Mechanism of Action

The mechanism of action of N-(4-Aminocyclohexyl)-2-methylbut-2-enamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analog: Dasyclamide (6)

Key Differences :

- Substituent Variation: Dasyclamide features a cinnamamidobutyl group instead of the 4-aminocyclohexyl moiety in the target compound .

- Bioactivity Implications: The cinnamamide group in dasyclamide may enhance aromatic interactions with biological targets, whereas the 4-aminocyclohexyl group in the target compound could improve solubility or membrane permeability.

Structural Analog: N-(4-(Benzyl(methyl)amino)butan-2-yl)-N-(2-(tert-butyl)phenyl)-2-methoxyacetamide (9d)

Key Differences :

- Synthetic Complexity : The branched alkyl and aryl substituents in 9d may require multi-step synthesis, whereas the target compound’s simpler structure could streamline production.

Urea Derivative: tert-Butyl N-[4-(4-chloro-2-nitro-anilino)cyclohexyl]carbamate

Key Differences :

- Functional Group : The urea linkage in this derivative replaces the enamide group, altering hydrogen-bonding capacity and metabolic stability .

- Yield and Scalability : Synthesized in 32% yield via a nitroarene intermediate, this compound’s lower yield compared to some enamide analogs suggests higher reactivity or purification challenges .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of N-(4-Aminocyclohexyl)-2-methylbut-2-enamide and Analogs

Spectral Analysis :

- The target compound’s enamide group would exhibit distinct olefinic proton signals (~δ 6.0–7.0 ppm in $ ^1H $ NMR) and carbonyl stretching (~1650–1700 cm$ ^{-1} $ in IR).

- Dasyclamide’s aromatic protons (δ 7.0–7.5 ppm) and cinnamamide carbonyl (δ ~168 ppm in $ ^{13}C $ NMR) differentiate it from the target compound .

Biological Activity

N-(4-Aminocyclohexyl)-2-methylbut-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

The synthesis of this compound typically involves the reaction of 4-aminocyclohexylamine with 2-methylbut-2-enoyl chloride. This process is conducted under controlled conditions, often utilizing a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The purification is generally achieved through recrystallization or column chromatography to ensure high purity of the compound.

This compound exhibits biological activity through its interactions with various molecular targets, including receptors and enzymes. The compound is believed to modulate the activity of these targets, which can lead to therapeutic effects. The exact pathways involved in its action depend on the biological system being studied.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound may possess anti-inflammatory and analgesic properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α, suggesting its potential use in treating inflammatory conditions .

Case Studies

- Acute Leukemia : A study demonstrated that this compound could induce apoptosis in acute leukemia cells at low concentrations. Specifically, it required only 0.6 nM when used in combination with other compounds to achieve a 95% apoptosis rate, highlighting its potency as an anticancer agent .

- Receptor Binding Studies : Investigations into its role as a ligand have shown that this compound binds effectively to specific receptors involved in pain modulation, indicating its potential application in pain management therapies .

Table 1: Summary of Biological Activities

| Activity | Effect | Concentration Required |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α production | 3 μM |

| Induction of apoptosis | Acute leukemia cells | 0.6 nM |

| Receptor binding | Pain modulation | Varies by receptor type |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.